molecular formula C15H17Br2NO2S2 B3862958 [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate

[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate

Cat. No.: B3862958
M. Wt: 467.2 g/mol
InChI Key: WVXUIXINYPYVRB-UHFFFAOYSA-N
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Description

[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibromo-hydroxyphenyl group, an oxoethyl linkage, and a methylpiperidine carbodithioate moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate typically involves multiple steps. One common approach starts with the bromination of a hydroxyphenyl compound to introduce the dibromo groups. This is followed by the formation of an oxoethyl linkage through a condensation reaction. Finally, the carbodithioate moiety is introduced via a reaction with 3-methylpiperidine and carbon disulfide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Chemistry

In chemistry, [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br2NO2S2/c1-9-3-2-4-18(7-9)15(21)22-8-13(19)11-5-10(16)6-12(17)14(11)20/h5-6,9,20H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXUIXINYPYVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)SCC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320162
Record name [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331869-69-3
Record name [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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